molecular formula C7H12O3 B147295 Ethyl levulinate CAS No. 539-88-8

Ethyl levulinate

Cat. No. B147295
CAS RN: 539-88-8
M. Wt: 144.17 g/mol
InChI Key: GMEONFUTDYJSNV-UHFFFAOYSA-N
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Description

Ethyl levulinate (EL) is a ketoester with various applications, including its use as a fuel additive and a potential biomass-derived platform molecule. It is produced through the esterification of levulinic acid (LA) and can be synthesized from a variety of biomass-derived substrates such as furfuryl alcohol (FAL), chloromethyl furfural, monosaccharides, polysaccharides, and lignocellulosic biomass . EL is a liquid molecule at ambient temperature, comprising ketone and ethyl ester functionalities, and is considered a promising candidate for liquid fuel that can be easily obtained from lignocellulosic biomass .

Synthesis Analysis

The synthesis of EL has been explored through various methods. One approach involves the acid-catalyzed conversion of FAL to EL in ethanol, which has been studied using techniques such as LC-MS, NMR spectroscopy, and quantum chemical calculations. This process does not necessarily involve the stoichiometric production of diethyl ether (DEE), indicating that ethoxymethyl furan (EMF) is not an intermediate in the major reaction pathway . Another method employs immobilized Candida antarctica lipase B as a biocatalyst in a solvent-free system, optimized using response surface methodology (RSM) to achieve high conversion yields . Additionally, sulfated mesoporous zirconosilicates have been used as solid acid catalysts for the esterification of LA with ethanol, with the catalytic activity being influenced by the density of acid sites .

Molecular Structure Analysis

The molecular structure of EL consists of a ketone and an ethyl ester functional group. The primary pathway for the production of EL involves solvent-assisted transfer of a water molecule from the protonated hydroxyl group of FAL to a ring carbon, followed by an intramolecular hydrogen shift . The molecular structure and reactivity of EL have been analyzed through various spectroscopic methods and computational models to understand the reaction mechanisms and pathways .

Chemical Reactions Analysis

EL can undergo various chemical reactions, including combustion. The combustion kinetics of EL have been investigated using shock tube and rapid compression machine apparatuses, revealing that the ignition delay of EL exhibits an Arrhenius dependence on temperature. The autooxidation mechanism of EL is dominated by the propensity for the ethyl ester functionality to unimolecularly decompose to form levulinic acid and ethylene . EL can also participate in reductive amination reactions with amines to form N-substituted-5-methyl-2-pyrrolidones, a process catalyzed by Pt/TiO2 under solvent-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of EL, such as its boiling point, solubility, and reactivity, are crucial for its application as a biofuel and chemical feedstock. The esterification of LA with ethanol over carbon cryogel catalysts has been studied, revealing that the reaction is endergonic and more ordered, with an activation energy of 20.2 kJ/mol . Microwave-assisted production of EL from corn stover in ethanol medium has been shown to be efficient, dramatically shortening the reaction time compared to conventional heating methods . The kinetic and thermodynamic parameters of EL synthesis have been extensively studied to optimize the reaction conditions and improve the yield .

Scientific Research Applications

Liquid Biofuel Candidate

Ethyl levulinate is regarded as a promising liquid biofuel candidate. Research by Chang et al. (2015) in "Fuel" focused on converting glucose to ethyl levulinate using sulfuric acid and zeolite USY, achieving a significant yield of 51.47% from glucose under specific conditions. Further, the use of furfural residues as substrates for ethyl levulinate production demonstrated the potential of using waste materials for energy production (Chang et al., 2015).

Kinetics and Modeling in Biofuel Production

Russo et al. (2018) in "Topics in Catalysis" studied the precise kinetics of levulinic acid esterification with ethanol, an important step in ethyl levulinate production. Their research provided a comprehensive kinetic model for this reaction, which is crucial for optimizing the production process in biofuel applications (Russo et al., 2018).

Enzymatic Synthesis in a Solvent-Free System

Lee et al. (2010) in "Industrial Crops and Products" explored the enzymatic synthesis of ethyl levulinate in a solvent-free system, achieving a high conversion yield of 96.2%. This method represents an environmentally friendly approach to producing ethyl levulinate, highlighting its potential in sustainable chemical processes (Lee et al., 2010).

Microwave-Assisted Production from Biomass

Zhang et al. (2017) in "Journal of Energy Chemistry" demonstrated an efficient microwave-assisted method for producing ethyl levulinate from corn stover. This method significantly reduced the reaction time, showcasing an efficient way to utilize renewable biomass resources (Zhang et al., 2017).

Bio-Based Chemical Applications

Ethyl levulinate, as Ramli et al. (2017) in "BioEnergy Research" showed, has versatile applications beyond biofuel. It can be used as a fragrance and flavoring agent and a fuel blending component. Their study on the catalytic esterification of levulinic acid with ethanol highlights the diverse industrial applications of ethyl levulinate (Ramli et al., 2017).

Combustion Kinetics and Fuel Application

Ghosh et al. (2018) in "Combustion and Flame" researched the combustion kinetics of ethyl levulinate, which is essential for understanding its potential as a liquid fuel. The study provided insights into the autooxidation mechanism of ethyl levulinate, suggesting its suitability as a gasoline fuel component (Ghosh et al., 2018).

Anti-Knock Quality in Fuel

Tian et al. (2017) in "Fuel" investigated the anti-knock quality of ethyl levulinate, finding it superior to traditional gasoline. This property makes ethyl levulinate an attractive option for improving fuel performance (Tian et al., 2017).

Safety And Hazards

Ethyl levulinate is a combustible liquid that causes skin and eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

ethyl 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O3/c1-3-10-7(9)5-4-6(2)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEONFUTDYJSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID8047058
Record name Ethyl levulinate
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Molecular Weight

144.17 g/mol
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Physical Description

Solid, colourless to pale yellow liquid with apple odour
Record name Ethyl levulinate
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Record name Ethyl levulinate
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Boiling Point

93.00 to 94.00 °C. @ 18.00 mm Hg
Record name Ethyl levulinate
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Solubility

soluble in water and alcohol, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Ethyl levulinate
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Density

1.009-1.014
Record name Ethyl levulinate
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Product Name

Ethyl levulinate

CAS RN

539-88-8
Record name Ethyl levulinate
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Record name ETHYL LEVULINATE
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Record name Pentanoic acid, 4-oxo-, ethyl ester
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Record name Ethyl levulinate
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Record name Ethyl 4-oxovalerate
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Record name Ethyl levulinate
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Melting Point

< 25 °C
Record name Ethyl levulinate
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

26.4 grams of the main hydrolysate solution as described in the example 1 are slowly added into 53 grams (about 2 times of the amount of the hydrolysate solution) of the mixture of ethanol and n-octanol, thereby forming tiny precipitates. The precipitates are filtrated by filtration, thereby obtaining oligosaccharide precipitates and a pale yellow and clear filtrate containing the sulfuric acid and the precipitant of ethanol and n-octanol. The precipitates are washed with 10 ml of the precipitant of ethanol and n-octanol for twice, and then washed with benzene. The precipitant absorbed by the precipitates is extracted into the benzene, then the benzene and the precipitant are separated by distillation, and the two are recycled to reuse. The filtrate containing the sulfuric acid, the ethanol and the n-octanol is put in a flask which is ligated with a condense pipe. The flask is heated to 170□ quickly. During the heating, some condensate, which is ethanol, and some non-condensable gas, which is ethylene, occur and are collect. At the same time, the sugars remaining in the filtrate further hydrolyze into levulinic acid, which is reacted with the ethanol under the catalyzation by sulfuric acid and produce ethyl levulinate. The ethyl levulinate and the n-octanol, which are not steamed out, are extracted by benzene, what is left is the sulfuric acid, which can be recycled for reuse. In the example, the method to recover the acid is reaction distillation (RD) which produces bio-ethylene and biodiesel ethyl levulinate. Analysis shows that the recovery rate of reducing sugars is 85.3% of the theory recovery rate, the acid recovery rate is 83.2%. Obviously, the ethanol, added the water-immiscible n-octanol, can improve the recovery rate of sugars and the recovery rate of acids.
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Synthesis routes and methods II

Procedure details

100 g (0.86 mol) of 4-oxopentanoic acid, 150 g of ethanol and 1 ml of sulfuric acid in 200 ml of benzene were refluxed until water separation in the Dean-Stark trap ceased. The cooled reaction mixture was washed with water, sodium carbonate solution and again with water and then dried under reflux with the Dean-Stark trap. When removal of the water phase was complete, the solvent was removed by distillation and the residue was distilled under reduced pressure. Boiling point 85-87° C./16 mm Hg, yield 105.5 g (85%).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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